molecular formula C8H11BrFNO B6222143 2-(2-aminoethyl)-5-fluorophenol hydrobromide CAS No. 2758001-81-7

2-(2-aminoethyl)-5-fluorophenol hydrobromide

Cat. No.: B6222143
CAS No.: 2758001-81-7
M. Wt: 236.1
InChI Key:
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Description

2-(2-aminoethyl)-5-fluorophenol hydrobromide is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group and a fluorine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-5-fluorophenol hydrobromide typically involves the reaction of 5-fluoro-2-nitrophenol with ethylenediamine. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the introduction of the aminoethyl group. The final product is obtained as a hydrobromide salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of suitable solvents, catalysts, and temperature control to facilitate the reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-5-fluorophenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-(2-aminoethyl)-5-fluorophenol hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-5-fluorophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)phenol hydrobromide: Lacks the fluorine atom, which may result in different binding properties and biological activities.

    5-fluoro-2-nitrophenol: Contains a nitro group instead of an aminoethyl group, leading to different reactivity and applications.

    2-(2-aminoethyl)-4-fluorophenol hydrobromide: Similar structure but with the fluorine atom in a different position, affecting its chemical and biological properties.

Uniqueness

2-(2-aminoethyl)-5-fluorophenol hydrobromide is unique due to the specific positioning of the aminoethyl and fluorine groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2758001-81-7

Molecular Formula

C8H11BrFNO

Molecular Weight

236.1

Purity

0

Origin of Product

United States

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